4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol is a natural product found in Hedychium yunnanense and Hedychium spicatum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16675541
InChI: InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3
SMILES:
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol

4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol

CAS No.:

Cat. No.: VC16675541

Molecular Formula: C20H28O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol -

Specification

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
IUPAC Name 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol
Standard InChI InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3
Standard InChI Key UTIGHTZWXIGRIJ-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C

Introduction

4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol is a complex organic compound featuring a furan ring connected to a naphthalene core, with multiple methyl groups contributing to its unique chemical properties. This compound belongs to the category of polycyclic aromatic compounds due to its fused ring system and is classified as a phenolic compound because of the hydroxyl group attached to the naphthalene structure.

Synthesis

The synthesis of 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol typically involves several key steps, requiring careful control of reaction conditions such as temperature, pressure, and catalyst choice to ensure high yields and purity of the final product.

Potential Applications

This compound has potential applications in various scientific fields, including pharmaceuticals and materials science. Its unique combination of functional groups offers diverse possibilities for research and development across multiple disciplines. Preliminary studies suggest that compounds with similar structures may exhibit various biological activities, such as antitumor properties by interfering with DNA replication processes or inducing apoptosis in cancer cells.

Biological Activity Table

Potential ActivityMechanism
Antitumor ActivityInterfering with DNA replication or inducing apoptosis in cancer cells
Other Biological ActivitiesUnder investigation for diverse biological interactions

Stability and Reactivity

The compound exhibits typical reactivity associated with phenolic compounds and alkenes. Its stability under various conditions can vary depending on substituents present on the furan and naphthalene rings. Experimental studies on similar compounds suggest melting points ranging from 100°C to 150°C and boiling points exceeding 250°C under standard atmospheric pressure.

Stability and Reactivity Table

PropertyDescription
ReactivityTypical of phenolic compounds and alkenes
StabilityVariable based on substituents on furan and naphthalene rings
Melting Point100°C to 150°C
Boiling PointExceeds 250°C

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